4-Methoxybenzofuro[3,2-d]pyrimidine

Catalog No.
S13465641
CAS No.
M.F
C11H8N2O2
M. Wt
200.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxybenzofuro[3,2-d]pyrimidine

Product Name

4-Methoxybenzofuro[3,2-d]pyrimidine

IUPAC Name

4-methoxy-[1]benzofuro[3,2-d]pyrimidine

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

InChI

InChI=1S/C11H8N2O2/c1-14-11-10-9(12-6-13-11)7-4-2-3-5-8(7)15-10/h2-6H,1H3

InChI Key

AIIYGBLNDOFIBC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC2=C1OC3=CC=CC=C32

4-Methoxybenzofuro[3,2-d]pyrimidine is a heterocyclic compound that features a benzofuro moiety fused with a pyrimidine ring. This compound is notable for its unique structural characteristics, which contribute to its potential biological activities and applications in medicinal chemistry. The presence of the methoxy group enhances its solubility and may influence its reactivity and interaction with biological targets.

The chemical reactivity of 4-Methoxybenzofuro[3,2-d]pyrimidine is largely influenced by the functional groups present in its structure. It can participate in various reactions typical of heterocycles, including:

  • Nucleophilic Substitution: The pyrimidine nitrogen can act as a nucleophile, allowing for substitution reactions.
  • Electrophilic Aromatic Substitution: The benzofuro portion can undergo electrophilic substitution due to its aromatic nature.
  • Condensation Reactions: It can participate in multi-component reactions, forming more complex polycyclic structures.

Recent studies have highlighted methods for synthesizing derivatives of this compound through one-pot reactions involving various reagents and catalysts, which enhance efficiency and yield .

Research indicates that 4-Methoxybenzofuro[3,2-d]pyrimidine and its derivatives exhibit significant biological activities. These include:

  • Anticancer Properties: Some derivatives have shown inhibitory effects on cancer cell growth, particularly in breast cancer cell lines. They may induce apoptosis through mechanisms involving tumor suppressor pathways and inhibition of topoisomerase II activity .
  • Anti-inflammatory Effects: Certain synthesized derivatives have demonstrated anti-inflammatory activities, suggesting potential therapeutic applications in treating inflammatory diseases .

Several synthetic approaches have been developed for 4-Methoxybenzofuro[3,2-d]pyrimidine:

  • One-Pot Multicomponent Reactions: This method allows for the simultaneous reaction of multiple reactants to form the desired product efficiently. For example, thiobarbituric acid can be reacted with malononitrile and aldehydes using nanostructured catalysts like Fe₃O₄ or ZnO to yield various pyrimidine derivatives .
  • Catalytic Methods: Utilizing catalysts such as tetrabutylammonium bromide (TBAB) has been shown to enhance reaction rates and yields in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives from arylglyoxals and barbituric acid derivatives .

4-Methoxybenzofuro[3,2-d]pyrimidine has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for developing new anticancer and anti-inflammatory drugs.
  • Material Science: Its unique structural properties may lend themselves to applications in creating novel materials or as intermediates in organic synthesis.

Studies on the interactions of 4-Methoxybenzofuro[3,2-d]pyrimidine with biological targets are ongoing. Preliminary findings suggest that it interacts with specific proteins involved in cancer cell proliferation and apoptosis pathways. Further research is necessary to elucidate the exact mechanisms of action and potential off-target effects.

Several compounds share structural similarities with 4-Methoxybenzofuro[3,2-d]pyrimidine. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
BenzofuroquinazolineBenzofuro fused with quinazolineAnticancerExhibits selective cytotoxicity
Pyrido[4,3-d]pyrimidinePyridine fused with pyrimidineAntimicrobialKnown for broad-spectrum activity
Pyrrolo[2,3-d]pyrimidinePyrrole fused with pyrimidineAntiviralUnique mechanism involving viral inhibition
Benzofuro[2,3-b]quinolineBenzofuro fused with quinolineAntituberculosisSpecific activity against tuberculosis

4-Methoxybenzofuro[3,2-d]pyrimidine stands out due to its specific methoxy substitution and the unique combination of benzofuro and pyrimidine structures, which may confer distinctive pharmacological properties not observed in other similar compounds.

Molecular Architecture and IUPAC Nomenclature

The compound 4-methoxybenzofuro[3,2-d]pyrimidine represents a heterocyclic system characterized by a fused benzene ring and a furan ring integrated with a pyrimidine core [1]. The International Union of Pure and Applied Chemistry nomenclature for this compound is designated as 4-methoxy- [1]benzofuro[3,2-d]pyrimidine, reflecting the systematic naming convention for fused heterocyclic systems [1].

The molecular formula of 4-methoxybenzofuro[3,2-d]pyrimidine is C₁₁H₈N₂O₂, with a molecular weight of 200.19 grams per mole [1]. The structural framework consists of three fused ring systems: a benzene ring, a furan ring, and a pyrimidine ring, with a methoxy substituent (-OCH₃) attached at the 4-position of the pyrimidine moiety [1]. The Chemical Abstracts Service registry number for this compound is 62208-69-9 [1].

The molecular geometry exhibits a planar configuration typical of aromatic fused ring systems [2]. The benzofuro[3,2-d]pyrimidine system is essentially planar with maximum deviations typically ranging from 0.027 to 0.029 Ångströms [2]. This planarity is crucial for the compound's electronic properties and potential intermolecular interactions [2].

PropertyValueReference
IUPAC Name4-methoxy- [1]benzofuro[3,2-d]pyrimidinePubChem [1]
Molecular FormulaC₁₁H₈N₂O₂PubChem [1]
Molecular Weight200.19 g/molPubChem [1]
Exact Mass200.058577502 DaPubChem [1]
InChIInChI=1S/C11H8N2O2/c1-14-11-10-9(12-6-13-11)7-4-2-3-5-8(7)15-10/h2-6H,1H3PubChem [1]
SMILESCOC1=NC=NC2=C1OC3=CC=CC=C32PubChem [1]

The topological polar surface area of 4-methoxybenzofuro[3,2-d]pyrimidine is calculated to be 48.2 square Ångströms, indicating moderate polarity [1]. The compound contains four hydrogen bond acceptor sites and zero hydrogen bond donor sites, which influences its solubility and interaction properties [1]. The XLogP3-AA value of 2.3 suggests moderate lipophilicity, positioning this compound in an optimal range for membrane permeability [1].

X-ray Crystallographic Analysis

While specific crystallographic data for 4-methoxybenzofuro[3,2-d]pyrimidine itself has not been extensively reported in the literature, detailed X-ray crystallographic studies of closely related benzofuro[3,2-d]pyrimidine derivatives provide valuable structural insights [3] [4] [2]. These investigations reveal fundamental characteristics of the benzofuro[3,2-d]pyrimidine framework that can be extrapolated to understand the target compound.

Crystallographic analysis of N⁸,N⁸-dibenzyl-N⁴-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine demonstrates that benzofuro[3,2-d]pyrimidine derivatives crystallize in various space groups [3]. This particular derivative crystallizes in the triclinic system with space group P-1, featuring unit cell parameters of a = 9.5792(10) Ångströms, b = 10.3148(10) Ångströms, c = 17.11324(17) Ångströms, with angles α = 104.102(4)°, β = 106.038(4)°, and γ = 95.381(4)° [3] [4]. The unit cell volume is 1554.2(3) cubic Ångströms with Z = 2 and a calculated density of 1.341 grams per cubic centimeter [3] [4].

The crystal structure stabilization occurs through intermolecular interactions including hydrogen bonding and carbon-hydrogen to π interactions [3] [4]. These interactions create a two-dimensional supramolecular layer structure that contributes to the overall crystal stability [3] [4]. The benzofuro[3,2-d]pyrimidine system maintains essential planarity with the fused ring arrangement showing minimal deviation from coplanarity [2].

Another related compound, 2-(2-Hydroxyethylamino)-3-phenyl-1-benzofuro[3,2-d]pyrimidin-4(3H)-one, crystallizes in the monoclinic system with space group C2/c [2]. The unit cell parameters for this structure are a = 26.928(2) Ångströms, b = 7.8931(7) Ångströms, c = 17.3134(15) Ångströms, with β = 110.638(2)° and a volume of 3443.7(5) cubic Ångströms [2]. The structure exhibits intermolecular O—H⋯O and N—H⋯O hydrogen-bonding interactions with interplanar distances of approximately 3.4 to 3.5 Ångströms [2].

CompoundCrystal SystemSpace GroupUnit Cell ParametersVolume (ų)Density (g/cm³)
N⁸,N⁸-dibenzyl-N⁴-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamineTriclinicP-1a=9.58Å, b=10.31Å, c=17.11Å1554.2(3)1.341
2-(2-Hydroxyethylamino)-3-phenyl-1-benzofuro[3,2-d]pyrimidin-4(3H)-oneMonoclinicC2/ca=26.93Å, b=7.89Å, c=17.31Å3443.7(5)Not reported

Tautomeric and Conformational Studies

Tautomeric equilibria in pyrimidine-containing heterocycles represent a fundamental aspect of their structural chemistry [5] [6] [7]. While specific tautomeric studies of 4-methoxybenzofuro[3,2-d]pyrimidine are limited in the literature, extensive research on related pyrimidine systems provides insight into potential tautomeric behavior [5] [6] [7].

Pyrimidine derivatives can adopt multiple tautomeric forms due to the presence of nitrogen atoms that can participate in proton transfer reactions [7]. The presence of the methoxy group at the 4-position in 4-methoxybenzofuro[3,2-d]pyrimidine may influence tautomeric equilibria by affecting the electron density distribution within the pyrimidine ring [6]. Studies on similar methoxy-substituted pyrimidines indicate that the methoxy group generally stabilizes certain tautomeric forms through resonance effects [5] [6].

Computational studies on related benzofuropyrimidine systems suggest that conformational preferences are influenced by the rigidity imposed by the fused ring structure [8]. The benzofuro[3,2-d]pyrimidine framework constrains the molecule to a predominantly planar conformation, limiting rotational freedom around bonds within the fused ring system [8]. The methoxy substituent represents the primary source of conformational flexibility, with rotation around the carbon-oxygen bond being the main conformational variable [8].

Temperature-dependent nuclear magnetic resonance studies on related pyrimidine derivatives demonstrate that tautomeric equilibria can be solvent-dependent [6]. In polar solvents, certain tautomeric forms may be preferentially stabilized through hydrogen bonding interactions [6]. The electronic properties of the benzofuro[3,2-d]pyrimidine system may favor specific tautomeric arrangements that maintain aromaticity across the fused ring network [5].

Density functional theory calculations on structurally related compounds indicate that the energy barriers for tautomeric interconversion in benzofuropyrimidines are typically substantial, suggesting that individual tautomers may be isolable under appropriate conditions [6] [8]. The presence of the methoxy group at the 4-position may further stabilize the predominant tautomeric form through electronic effects [6].

Comparative Analysis with Related Furopyrimidine Derivatives

The benzofuro[3,2-d]pyrimidine scaffold represents one member of a broader family of furopyrimidine derivatives that exhibit diverse structural and functional properties [9] [10] [11] [12]. Comparative analysis reveals significant structural relationships and differences among these heterocyclic systems [11] [12] [13].

Structural comparison with [1]benzofuro[3,2-d]pyrimidine-4(3H)-thione (molecular formula C₁₀H₆N₂OS, molecular weight 202.23 g/mol) demonstrates the impact of substituent modifications on molecular properties [14]. The replacement of the methoxy group with a thione functionality alters both the electronic distribution and hydrogen bonding capacity of the molecule . The thione derivative exhibits enhanced lipophilicity due to the sulfur atom, which may influence membrane permeability characteristics .

The chloro-substituted analog, 4-chloro-2-methylbenzofuro[3,2-d]pyrimidine (molecular formula C₁₁H₇ClN₂O, molecular weight 218.64 g/mol), provides insight into halogen substitution effects [16]. The presence of chlorine at the 4-position introduces significant electronegativity differences compared to the methoxy substituent, potentially affecting reactivity patterns and intermolecular interactions [16].

Comparison with thieno[3,2-d]pyrimidine derivatives reveals the influence of heteroatom replacement in the fused ring system [9] [17]. 4-Methoxythieno[3,2-d]pyrimidine (molecular formula C₇H₆N₂OS, molecular weight 166.20 g/mol) demonstrates how substitution of oxygen with sulfur in the five-membered ring affects overall molecular properties [17]. The thieno variant exhibits different electronic characteristics due to the larger atomic radius and different electronegativity of sulfur compared to oxygen [18].

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceElectronic Effect
4-Methoxybenzofuro[3,2-d]pyrimidineC₁₁H₈N₂O₂200.19Reference compoundModerate electron donation
[1]Benzofuro[3,2-d]pyrimidine-4(3H)-thioneC₁₀H₆N₂OS202.23Thione vs methoxyEnhanced nucleophilicity
4-Chloro-2-methylbenzofuro[3,2-d]pyrimidineC₁₁H₇ClN₂O218.64Chloro substitutionElectron withdrawal
4-Methoxythieno[3,2-d]pyrimidineC₇H₆N₂OS166.20Thieno vs benzofuroReduced aromaticity

Extensive structure-activity relationship studies on furopyrimidine derivatives indicate that modifications to the core heterocyclic framework significantly influence biological activity profiles [12] [13] [19]. The methoxy substitution pattern in 4-methoxybenzofuro[3,2-d]pyrimidine positions this compound within a class of moderately polar, lipophilic heterocycles that exhibit favorable pharmaceutical properties [12] [13].

Comparative analysis of molecular descriptors reveals that 4-methoxybenzofuro[3,2-d]pyrimidine exhibits intermediate properties among furopyrimidine derivatives [13]. The topological polar surface area of 48.2 square Ångströms positions it between more polar derivatives containing additional heteroatoms and less polar analogs with alkyl substitutions [1] [13]. This intermediate polarity may contribute to balanced solubility characteristics in both aqueous and organic media [13].

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

200.058577502 g/mol

Monoisotopic Mass

200.058577502 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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